molecular formula C14H14ClN3OS B2966924 2-chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}propanamide CAS No. 392256-42-7

2-chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}propanamide

Cat. No.: B2966924
CAS No.: 392256-42-7
M. Wt: 307.8
InChI Key: JVZYVWZSCBWRSV-UHFFFAOYSA-N
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Description

2-Chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}propanamide is a thienopyrazole derivative with a chloro-substituted propanamide side chain. Its core structure comprises a fused thiophene-pyrazole ring system, a phenyl group at the 2-position, and a 2-chloropropanamide substituent at the 3-position. This compound has garnered attention as a potent autotaxin (ATX) inhibitor, targeting the enzymatic activity of ATX, a key mediator of lysophosphatidic acid (LPA) production implicated in fibrosis, cancer, and inflammatory diseases . Its development stems from structure-activity relationship (SAR) studies aimed at optimizing both potency and pharmacokinetic (PK) properties within the thienopyrazole acetamide class.

Properties

IUPAC Name

2-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3OS/c1-9(15)14(19)16-13-11-7-20-8-12(11)17-18(13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZYVWZSCBWRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677691
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 2-chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}propanamide typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the thienopyrazole core followed by the introduction of the chloro and propanamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and efficiency.

Chemical Reactions Analysis

2-chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Advantages of the 2-Chloro Derivative :

  • Potency: Sub-nanomolar ATX inhibition with IC₅₀ values lower than most analogs.
  • Metabolic Stability : 82% remaining after 1 hour in human liver microsomes, reducing dosing frequency.
  • Safety Profile : Minimal off-target interactions and hepatotoxicity.

Limitations :

  • Moderate Solubility: Requires formulation optimization for intravenous delivery.
  • Synthetic Complexity : Chlorination introduces challenges in regioselective synthesis.

Biological Activity

2-chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}propanamide is a complex organic compound belonging to the class of thieno[3,4-c]pyrazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Synthesis

The molecular structure of 2-chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}propanamide features a thieno[3,4-c]pyrazole core fused with a phenyl group and a chlorobenzamide moiety. The synthesis typically involves multi-step organic reactions that include nucleophilic addition-elimination reactions with hydrazine derivatives and chlorination steps to introduce the chlorine atom at the desired position.

Anticancer Properties

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant anticancer properties. The mechanisms of action often involve the inhibition of key enzymes or receptors involved in cancer cell proliferation. For instance, compounds in this class have been shown to inhibit GSK-3β (Glycogen Synthase Kinase 3 beta), an enzyme implicated in various signaling pathways associated with cancer progression.

Table 1: Inhibitory Activity of Thieno[3,4-c]pyrazole Derivatives

CompoundIC50 (nM)Biological TargetActivity Description
2-chloro-N-{...}85GSK-3βStrong inhibitory activity
Other derivativesVariesVariousVariable efficacy depending on structure

Anti-inflammatory Effects

In addition to anticancer activity, thieno[3,4-c]pyrazoles have demonstrated anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as COX (Cyclooxygenase). This suggests potential applications in treating inflammatory diseases.

Neuroprotective Effects

Emerging studies suggest that these compounds may also possess neuroprotective properties. By interacting with neurotransmitter systems and modulating neuroinflammatory responses, they could offer therapeutic benefits for neurodegenerative conditions.

Case Studies and Research Findings

  • Study on GSK-3β Inhibition : A study evaluated the inhibitory effects of various thieno[3,4-c]pyrazole derivatives on GSK-3β. The most active compound exhibited an IC50 value of 4.4 nM, indicating potent inhibition that could lead to reduced tumor growth in BRCA-deficient cancer models .
  • Inflammation Model : In animal models of inflammation, thieno[3,4-c]pyrazole derivatives significantly reduced markers of inflammation when administered at specific dosages. This supports their potential use in clinical settings for inflammatory diseases .

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